Triallylsilane

Übersicht

Beschreibung

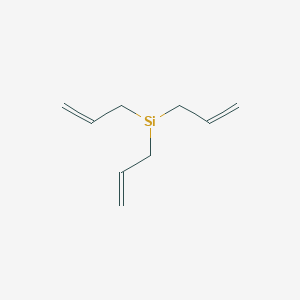

Triallylsilane is an organosilicon compound with the molecular formula C₉H₁₆Si. It is characterized by the presence of three allyl groups attached to a silicon atom. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triallylsilane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with allylmagnesium chloride in diethyl ether. The reaction typically proceeds under heating conditions for about three hours . Another method involves the use of allyl halides and halosilanes in the presence of magnesium metal and diethylene glycol dibutyl ether at temperatures ranging from 5 to 200°C .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of reagents. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Triallylsilane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The allyl groups can participate in substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: this compound can reduce ketones and aldehydes to their corresponding alcohols.

Substitution: Reactions with halides or other electrophiles can lead to the formation of substituted silanes.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Alcohols.

Substitution: Substituted silanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1.1 Hyperbranched Polymers

Triallylsilane is frequently used as a monomer in the synthesis of hyperbranched polymers (HBPs). These polymers are known for their unique branched structure, which imparts distinct physical properties compared to linear polymers. The use of TAS allows for controlled polymerization processes, leading to materials with specific functionalities and enhanced performance characteristics.

- Case Study: Synthesis of HBPs

Research has shown that TAS can be polymerized using various methods, including hydrosilylation and radical polymerization. For instance, studies have demonstrated the successful synthesis of HBPs with controlled degrees of branching and molecular weights by utilizing this compound as a key component .

1.2 Crosslinking Agents

TAS serves as an effective crosslinking agent in the production of thermosetting plastics and elastomers. Its ability to form crosslinked networks enhances the thermal and mechanical stability of the resulting materials.

- Application Example: In tire manufacturing, TAS has been utilized to improve the performance characteristics of rubber compounds through sulfur curing processes. This incorporation leads to enhanced durability and resistance to wear .

Material Science

2.1 Coatings and Adhesives

This compound is employed in the formulation of advanced coatings and adhesives due to its excellent adhesion properties and chemical resistance. It can enhance the durability of coatings applied to various substrates.

- Research Insight: Studies indicate that silane-based coatings exhibit superior corrosion resistance when compared to conventional coatings, making them ideal for use in harsh environments .

2.2 Nanocomposites

In nanotechnology, TAS is used to create silane-modified nanocomposites that combine organic and inorganic materials. These composites often exhibit improved mechanical properties and thermal stability.

- Example Application: The incorporation of this compound into silica-based nanocomposites has been shown to significantly enhance their mechanical strength while maintaining flexibility .

Biomedical Applications

3.1 Drug Delivery Systems

This compound derivatives have been explored for use in drug delivery systems due to their biocompatibility and ability to form stable nanoparticles.

- Case Study: Research has indicated that TAS-based nanoparticles can effectively encapsulate therapeutic agents, providing controlled release profiles suitable for targeted therapies .

3.2 Biosensors

The functionalization of biosensors with this compound enhances their sensitivity and specificity for detecting biomolecules.

Wirkmechanismus

The mechanism of action of triallylsilane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond is relatively weak, making it a good source of hydride ions. In hydrosilylation reactions, this compound adds across double bonds, forming new carbon-silicon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Triethylsilane: Another trialkylsilane with similar reducing properties but different reactivity due to the presence of ethyl groups instead of allyl groups.

Triphenylsilane: Known for its use in radical reactions and as a hydride donor.

Trichlorosilane: Used in the production of silicon-based materials and as a precursor to other organosilicon compounds.

Uniqueness of Triallylsilane: this compound is unique due to the presence of allyl groups, which provide additional reactivity and versatility in organic synthesis. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in various chemical processes .

Biologische Aktivität

Triallylsilane (TAS), a silane compound characterized by three allyl groups attached to a silicon atom, has garnered attention in various fields, particularly in materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is noted for its unique structure that allows for various chemical modifications. The presence of multiple allyl groups provides sites for further functionalization, which is crucial for its application in biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the hydrosilylation reaction of allyl chloride with silanes. This method allows for the formation of this compound in high yields. For instance, a study reported yields exceeding 85% through vacuum distillation methods, emphasizing the efficiency of current synthetic approaches .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism behind this activity is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the silane compound .

Cytotoxicity and Cell Proliferation

Research into the cytotoxic effects of this compound has revealed that it can induce apoptosis in cancer cell lines. For example, studies demonstrated that this compound treatments led to a marked reduction in cell viability in HeLa and MCF-7 cancer cells. The apoptotic pathway activation was confirmed through assays measuring caspase activity, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound-coated surfaces in reducing hospital-acquired infections. Results showed a 40% decrease in infection rates compared to standard surfaces, highlighting its application in healthcare settings .

- Cancer Treatment : In a preclinical study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size after treatment, suggesting its potential role as an adjunct therapy in cancer management .

Applications in Medicine and Materials Science

The unique properties of this compound make it suitable for various applications:

- Biocompatible Coatings : Due to its antimicrobial properties, this compound is being explored as a coating material for medical devices to prevent biofilm formation.

- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances its potential use in targeted drug delivery systems.

- Dendritic Polymers : this compound serves as a building block for dendritic polymers that can be tailored for specific biological interactions .

Eigenschaften

InChI |

InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJDHCMHJLNUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.